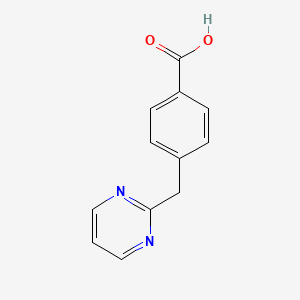

4-(2-Pyrimidinylmethyl)benzoic acid

Description

An Overview of Pyrimidine-Benzoic Acid Conjugates in Contemporary Chemical Science

Pyrimidine-benzoic acid conjugates represent a class of organic compounds that are attracting considerable attention in modern chemical science, particularly in the field of medicinal chemistry. These molecules integrate two key pharmacophores: the pyrimidine (B1678525) ring and the benzoic acid moiety. The pyrimidine ring is a fundamental component of various biologically crucial molecules, including the nucleobases uracil, thymine, and cytosine, which are integral to the structure of DNA and RNA. researchgate.netnewworldencyclopedia.org This heterocyclic system is also found in essential vitamins like thiamine (B1217682) (vitamin B1) and in numerous synthetic drugs. researchgate.netwikipedia.org

Benzoic acid and its derivatives are also widespread, occurring naturally in many plants and being used extensively as preservatives in the food industry. britannica.comacs.org In medicinal chemistry, the carboxylic acid group of benzoic acid can participate in crucial hydrogen bonding interactions with biological targets. rsc.org The strategic combination of these two moieties in pyrimidine-benzoic acid conjugates can lead to novel molecular architectures with diverse and potentially enhanced biological activities. Researchers are exploring these conjugates for a range of applications, leveraging the synergistic effects of the pyrimidine and benzoic acid components to design new therapeutic agents. researchgate.netontosight.ai

Historical Context of Benzoic Acid and Pyrimidine Derivatives in Chemical Synthesis and Research

The histories of benzoic acid and pyrimidine derivatives are rich and stretch back to the early days of organic chemistry.

Benzoic Acid: First described in the 16th century, benzoic acid was initially obtained through the dry distillation of gum benzoin, a resin from Styrax trees. acs.orgnewworldencyclopedia.orgredox.com Its structure was later determined in 1832 by Justus von Liebig and Friedrich Wöhler. newworldencyclopedia.org The first synthetic preparation of benzoic acid occurred around 1860 from compounds derived from coal tar. britannica.com A significant industrial process later involved the hydrolysis of benzotrichloride. acs.org Today, the most common commercial method is the air oxidation of toluene (B28343). acs.org The antifungal properties of benzoic acid were discovered by Salkowski in 1875, leading to its long-standing use as a preservative. newworldencyclopedia.orgwikipedia.org

Pyrimidine Derivatives: The systematic study of pyrimidines commenced in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent compound, pyrimidine, was first prepared in 1900. wikipedia.org Although pyrimidine derivatives like alloxan (B1665706) were known in the early 19th century, the first laboratory synthesis of a pyrimidine was reported in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org The discovery of the pyrimidine bases in nucleic acids marked a pivotal moment, solidifying their importance in biological science. researchgate.net Over the years, a vast number of pyrimidine-containing compounds have been synthesized and investigated, leading to the development of numerous pharmaceuticals. researchgate.netresearchgate.net

Rationale for Comprehensive Study of 4-(2-Pyrimidinylmethyl)benzoic Acid

The focused investigation of this compound is driven by the promising potential arising from the specific linkage of its pyrimidine and benzoic acid components. The methylene (B1212753) bridge connecting the 2-position of the pyrimidine ring to the 4-position of the benzoic acid ring creates a distinct spatial arrangement and electronic profile. This specific isomer is of interest for several reasons:

Structural Novelty: The unique connectivity offers a scaffold for creating a new chemical space for drug discovery. The relative orientation of the pyrimidine and benzoic acid moieties can influence how the molecule interacts with biological targets.

Potential for Specific Biological Interactions: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the carboxylic acid group of the benzoic acid can act as a hydrogen bond donor. This dual functionality allows for a variety of potential binding modes with enzymes and receptors.

Scaffold for Further Derivatization: The core structure of this compound provides a versatile platform for further chemical modifications. The pyrimidine and benzene (B151609) rings can be substituted with various functional groups to modulate the molecule's physicochemical properties and biological activity.

The synthesis of related structures, such as 4-((2-pyridinylmethyl)amino)benzoic acid, involves the reaction of 4-aminobenzoic acid with 2-pyridinylmethylamine, highlighting a potential synthetic route for the title compound. ontosight.ai The study of such well-defined conjugates is crucial for establishing structure-activity relationships and for the rational design of new molecules with specific biological functions.

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

4-(pyrimidin-2-ylmethyl)benzoic acid |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)10-4-2-9(3-5-10)8-11-13-6-1-7-14-11/h1-7H,8H2,(H,15,16) |

InChI Key |

MRWQACAGQLPROF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)CC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Pyrimidinylmethyl Benzoic Acid and Analogues

Retrosynthetic Analysis and Key Precursors for 4-(2-Pyrimidinylmethyl)benzoic Acid

A retrosynthetic analysis of this compound suggests several possible disconnections to identify potential starting materials. The most logical disconnection is at the methylene (B1212753) bridge connecting the pyrimidine (B1678525) and benzoic acid rings. This leads to two primary precursors: a 2-halomethylpyrimidine and a 4-halobenzoic acid derivative (or a related precursor that can be converted to the benzoic acid).

Alternatively, the pyrimidine ring itself can be constructed in the final steps of the synthesis from a precursor already containing the substituted benzyl group. This approach would involve the condensation of a suitable three-carbon unit with an amidine derivative.

Key precursors for the synthesis of this compound could therefore include:

For the pyrimidine moiety: 2-methylpyrimidine (B1581581), which can be halogenated, or precursors for pyrimidine synthesis such as 1,3-dicarbonyl compounds and amidines.

For the benzoic acid moiety: 4-methylbenzoic acid (p-toluic acid), which can be functionalized at the methyl group, or 4-formylbenzoic acid.

Classical and Modern Organic Synthesis Routes

The construction of this compound and its analogues can be achieved through a variety of classical and modern organic synthesis routes. These strategies can be broadly categorized into methods for constructing the individual heterocyclic and aromatic moieties, followed by their strategic coupling.

Strategies for Constructing the Pyrimidine Moiety in Related Systems

The pyrimidine ring is a common heterocycle, and its synthesis is well-established. Classical methods often rely on the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an N-C-N fragment like an amidine, urea (B33335), or guanidine (B92328). bu.edu.egresearchgate.net This is often referred to as the Pinner synthesis. mdpi.comresearchgate.net

Modern approaches have expanded the scope and efficiency of pyrimidine synthesis, utilizing multicomponent reactions and novel catalytic systems. organic-chemistry.org For instance, a three-component reaction involving functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), catalyzed by ZnCl2, provides a single-step route to substituted pyrimidines. organic-chemistry.org Another modern approach involves the deconstruction-reconstruction of a pyrimidine ring to introduce diversity, where a pyrimidine is converted to an N-arylpyrimidinium salt, cleaved to an iminoenamine, and then recyclized with a different N-C-N component. nih.gov

| Reaction Type | Key Reactants | Catalyst/Conditions | Description |

| Pinner Synthesis | 1,3-Dicarbonyl compound, Amidine/Urea/Guanidine | Acid or Base catalyst | A classical and widely used method for forming the pyrimidine ring through condensation. bu.edu.egmdpi.com |

| Multicomponent Reaction | Enamine, Triethyl orthoformate, Ammonium acetate | ZnCl2 | A one-pot synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org |

| Deconstruction-Reconstruction | Pyrimidine, N-C-N building block | Formation of N-arylpyrimidinium salt, cleavage, and recyclization | A strategy for diversifying the pyrimidine core by replacing the original N-C-N fragment. nih.gov |

| Metal-Catalyzed Cycloaddition | Terminal alkynes, CO2, Amidine hydrochloride | Copper catalyst | A three-component cycloaddition strategy for the synthesis of 2,6-disubstituted pyrimidones. mdpi.com |

Strategies for Constructing the Benzoic Acid Moiety

The benzoic acid moiety can be introduced or constructed through several reliable methods. A common and straightforward approach is the oxidation of an alkyl group on the benzene (B151609) ring. brainly.comlibretexts.org For example, a methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. libretexts.orggoogle.com

Another versatile method is the carboxylation of a Grignard reagent. libretexts.orglibretexts.org This involves the formation of an aryl Grignard reagent from an aryl halide, which then reacts with carbon dioxide to form a carboxylate salt, followed by acidification to yield the carboxylic acid. libretexts.org Friedel-Crafts acylation followed by oxidation also serves as a two-step method to introduce a carboxylic acid group onto a benzene ring. brainly.com

| Reaction Type | Starting Material | Reagents | Description |

| Oxidation of Alkylbenzene | Toluene (B28343) or substituted alkylbenzene | KMnO4, K2Cr2O7, or HNO3 | The alkyl side chain of an aromatic ring is oxidized to a carboxylic acid. brainly.comlibretexts.orggoogle.com |

| Carboxylation of Grignard Reagent | Aryl halide (e.g., bromobenzene) | Mg, CO2, then H3O+ | An aryl Grignard reagent is formed and then reacted with carbon dioxide to introduce the carboxyl group. libretexts.orglibretexts.org |

| Friedel-Crafts Acylation and Oxidation | Benzene | Acyl chloride/anhydride with AlCl3, then an oxidizing agent | An acyl group is first introduced onto the benzene ring, which is subsequently oxidized to a carboxylic acid. brainly.com |

| Hydrolysis of a Nitrile | Aryl nitrile | H3O+ or OH-, heat | An aryl nitrile is hydrolyzed to the corresponding carboxylic acid. |

Coupling Methodologies for Pyrimidine and Benzoic Acid Units

Once the pyrimidine and benzoic acid precursors are synthesized, they must be coupled. The choice of coupling strategy depends on the functional groups present on the precursors.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov For instance, a Suzuki coupling could be employed between a pyrimidine boronic acid (or ester) and a halo-benzoic acid derivative. nih.gov Alternatively, a Sonogashira coupling of a halo-pyrimidine with a terminal alkyne-substituted benzoic acid precursor, followed by reduction of the alkyne, could be a viable route. researchgate.net The Heck reaction is another possibility, coupling a halo-pyrimidine with a vinyl-substituted benzoic acid precursor. diva-portal.org These reactions are known for their high efficiency and functional group tolerance. nih.gov

Nucleophilic substitution reactions offer a more classical approach to coupling the two moieties. bhu.ac.inrsc.org For example, a 2-halomethylpyrimidine can react with a nucleophile derived from a 4-cyanophenyl or 4-ester-phenyl precursor, where the cyano or ester group is later hydrolyzed to the carboxylic acid. The pyrimidine ring is generally electron-deficient, which facilitates nucleophilic substitution at positions 2, 4, and 6. bhu.ac.inwikipedia.org

Condensation reactions can also be utilized, for instance, by reacting a pyrimidine derivative containing a nucleophilic group with a benzoic acid derivative containing an electrophilic site. researchgate.net

Green Chemistry Approaches in the Synthesis of Benzoic Acid Derivatives

Green chemistry principles are increasingly being integrated into the synthesis of benzoic acid derivatives to minimize environmental impact. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. For pyrimidine-containing benzoic acids, several green strategies can be envisioned based on established methods for the synthesis of the individual moieties.

Ultrasound-assisted synthesis has emerged as a promising green technique. The application of ultrasonic irradiation can accelerate reaction rates, improve yields, and reduce the need for harsh reagents and solvents in the synthesis of pyrimidine derivatives. beilstein-archives.org For instance, the construction of the pyrimidine ring, a key component of the target molecule, can be achieved through multicomponent reactions under ultrasonic conditions, often in aqueous media, which significantly enhances the environmental friendliness of the process. jmaterenvironsci.com

Another green approach is the use of solvent-less or mechanochemical methods, such as ball milling. This technique involves the grinding of solid reactants together, often with a catalytic amount of a solid-supported acid or base, thereby eliminating the need for bulk solvents. acs.org Such solvent-free conditions not only reduce volatile organic compound (VOC) emissions but can also lead to the formation of novel crystalline forms or polymorphs of the target compounds.

In the context of the benzoic acid moiety, green oxidation methods are being developed to replace traditional oxidants that generate hazardous waste. The use of molecular oxygen or hydrogen peroxide as the primary oxidant, often in conjunction with a recyclable catalyst, represents a more sustainable alternative for the oxidation of toluene derivatives to their corresponding benzoic acids. mdpi.comrsc.org The choice of a green solvent, such as water or ethanol, further enhances the eco-friendliness of these synthetic routes. jmaterenvironsci.com

The table below summarizes some green chemistry approaches applicable to the synthesis of pyrimidine and benzoic acid derivatives.

| Green Chemistry Approach | Description | Potential Application in Synthesis of this compound |

| Ultrasound-Assisted Synthesis | Utilizes high-frequency sound waves to accelerate reactions. | Formation of the pyrimidine ring. beilstein-archives.org |

| Mechanochemistry (Ball Milling) | Reactions are conducted by grinding solid reactants together. | Solvent-free synthesis of pyrimidine precursors. acs.org |

| Catalytic Oxidation | Employs catalysts to facilitate oxidation with greener oxidants. | Oxidation of a methyl group on the benzene ring to a carboxylic acid. mdpi.comrsc.org |

| Aqueous Media | Uses water as a solvent. | Environmentally benign reaction medium for various synthetic steps. jmaterenvironsci.com |

Enantioselective Synthesis and Chiral Resolution (if applicable to specific derivatives)

The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, the introduction of a chiral center into its analogues can be of significant interest, particularly in pharmaceutical applications where the stereochemistry of a molecule can profoundly influence its biological activity. Chirality could be introduced, for example, by substitution on the methylene bridge connecting the pyrimidine and benzoic acid rings.

Enantioselective Synthesis

Should a chiral analogue of this compound be desired, enantioselective synthesis would be the most efficient method to obtain the desired enantiomer. This approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, the asymmetric reduction of a ketone precursor or the enantioselective alkylation of a prochiral substrate could establish the desired stereocenter. The field of asymmetric catalysis has advanced significantly, offering a range of methods for the enantioselective synthesis of chiral nitrogen-containing heterocycles and carboxylic acids. nih.govrsc.org

Chiral Resolution

Alternatively, if a racemic mixture of a chiral analogue is synthesized, chiral resolution can be employed to separate the enantiomers. wikipedia.org This is a common strategy in stereochemistry for isolating pure enantiomers from a racemic mixture. wikipedia.org One of the most established methods for the resolution of carboxylic acids is the formation of diastereomeric salts. This involves reacting the racemic carboxylic acid with a chiral amine resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the individual diastereomers can be treated with an acid to regenerate the pure enantiomers of the carboxylic acid.

Another technique for chiral resolution is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the chiral stationary phase, leading to their separation.

The table below outlines the two main strategies for obtaining enantiomerically pure chiral analogues of this compound.

| Method | Description | Applicability to Chiral Analogues |

| Enantioselective Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or reagents. nih.govrsc.org | Preferred method for efficiency and atom economy. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. wikipedia.org | Applicable when a racemic synthesis is more feasible. |

Scale-Up Considerations for Laboratory Synthesis

The transition of a synthetic route from a laboratory scale to a larger, pilot plant or industrial scale presents a unique set of challenges. For the synthesis of this compound, several factors must be considered to ensure a safe, efficient, and reproducible process.

One of the primary considerations is the choice of reagents and reaction conditions. Reagents that are safe, readily available, and cost-effective are preferred for large-scale synthesis. ijsat.org Reaction conditions should be robust and tolerant to minor fluctuations in temperature, pressure, and stoichiometry. acs.org Highly exothermic or hazardous reactions may require specialized equipment and handling procedures, which can add to the complexity and cost of the scale-up process. drugdiscoverytrends.com

Purification of the final product is another critical aspect of scale-up. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness. acs.org The development of a reliable crystallization process that consistently yields the desired polymorph with high purity is essential. drugdiscoverytrends.com The choice of solvent for crystallization is also important, with a focus on solvents that are safe, environmentally friendly, and easily recoverable.

Process safety is of paramount importance during scale-up. A thorough hazard evaluation of all chemical transformations and unit operations should be conducted to identify and mitigate potential risks. This includes an assessment of the thermal stability of reactants, intermediates, and products, as well as the potential for runaway reactions.

The table below highlights key considerations for the scale-up of the synthesis of this compound.

| Consideration | Key Factors |

| Reagents and Reaction Conditions | Cost, availability, safety, and robustness of the reaction. ijsat.orgacs.org |

| Purification | Development of a scalable and reproducible crystallization process. acs.orgdrugdiscoverytrends.com |

| Process Safety | Hazard evaluation and implementation of appropriate safety measures. |

| Equipment | Selection of appropriate reactors and processing equipment. |

| Waste Management | Minimization and proper disposal of waste streams. |

Spectroscopic Characterization and Structural Elucidation of 4 2 Pyrimidinylmethyl Benzoic Acid

Advanced Spectroscopic Techniques for Molecular Characterization

Spectroscopic methods are indispensable for probing the molecular structure of 4-(2-pyrimidinylmethyl)benzoic acid. Each technique offers a unique window into the compound's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by their local electronic environment. The protons on the pyrimidine (B1678525) and benzene (B151609) rings are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The methylene (B1212753) protons, being adjacent to both aromatic systems, would likely resonate at a characteristic downfield position. The acidic proton of the carboxylic acid group is anticipated to be a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift (around 170 ppm) due to the strong deshielding effect of the two oxygen atoms researchgate.net. The aromatic carbons of the pyrimidine and benzene rings will have distinct signals in the δ 120-160 ppm range, with their precise shifts depending on their position and the electronic effects of the substituents. The methylene bridge carbon will appear at a characteristic upfield position compared to the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on analogous structures and may not represent exact experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 (broad s) | 170 - 175 |

| Benzoic Acid Aromatic CH | 7.5 - 8.2 (m) | 128 - 135 |

| Methylene (-CH₂-) | 4.0 - 4.5 (s) | 40 - 45 |

| Pyrimidine Aromatic CH | 7.0 - 9.0 (m) | 120 - 160 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule's bonds.

IR Spectroscopy: The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid group, which is characteristic of the hydrogen-bonded dimer form. A strong, sharp absorption band around 1700 cm⁻¹ is anticipated for the C=O stretching of the carbonyl group stmarys-ca.edudocbrown.info. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will likely produce several bands in the 1400-1600 cm⁻¹ region stmarys-ca.edu.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are predicted values based on analogous structures and may not represent exact experimental data.)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak/Not typically observed |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C=O Stretch (Carbonyl) | 1680-1720 (strong) | 1680-1720 |

| C=C Stretch (Aromatic) | 1400-1600 (multiple bands) | 1400-1600 (strong) |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Observable |

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic pyrimidine and benzene rings. The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) are influenced by the conjugation between the two aromatic systems and the presence of the carboxylic acid group. The pH of the solution can also significantly affect the UV-Vis spectrum due to the protonation state of the carboxylic acid and the pyrimidine nitrogen atoms rsc.org.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent (Note: These are predicted values based on analogous structures and may not represent exact experimental data.)

| Transition | Predicted λ_max (nm) |

| π → π* (Benzene Ring) | ~230 |

| π → π* (Pyrimidine Ring) | ~270 |

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. Common fragmentation pathways could involve the loss of the carboxylic acid group (-COOH) or cleavage of the methylene bridge, leading to fragment ions corresponding to the pyrimidinylmethyl cation or the benzoic acid radical cation. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are predicted values based on analogous structures and may not represent exact experimental data.)

| Fragment | Predicted m/z | Description |

| [M]⁺ | 228 | Molecular Ion |

| [M - COOH]⁺ | 183 | Loss of carboxylic acid group |

| [C₅H₅N₂CH₂]⁺ | 93 | Pyrimidinylmethyl cation |

| [C₆H₄COOH]⁺ | 121 | Benzoic acid fragment |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an unambiguous structural determination of this compound. Furthermore, it reveals information about the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking. For this compound, it is expected that the carboxylic acid groups will form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. The relative orientation of the pyrimidine and benzene rings would also be determined.

Table 5: Hypothetical Crystallographic Data for this compound (Note: This is a hypothetical representation of typical crystallographic data and does not represent experimental findings for this specific compound.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.2 |

| c (Å) | 18.1 |

| β (°) | 95.0 |

| V (ų) | 980 |

| Z | 4 |

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a primary analytical technique for the investigation of crystalline materials. This method is instrumental in the identification of different crystalline phases, or polymorphs, by analyzing the unique diffraction pattern that each crystalline solid produces. The resulting diffractogram, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a distinct fingerprint for a specific crystalline form.

In the context of pharmaceutical and materials science, identifying and characterizing polymorphs is of utmost importance as different crystalline forms of a compound can exhibit significant variations in physical and chemical properties. These can include solubility, melting point, stability, and bioavailability. Therefore, PXRD is a critical tool during drug development and material characterization to ensure the desired polymorphic form is consistently produced and to monitor for any potential phase transitions during manufacturing or storage.

While specific experimental Powder X-ray Diffraction data for this compound is not extensively available in the public domain, the general methodology for its polymorphic screening and phase identification would involve a systematic study. A typical investigation would entail the analysis of a sample of this compound under various crystallization conditions to induce the formation of different polymorphs. Each resulting crystalline solid would then be analyzed by PXRD.

The resulting diffraction patterns would be compared to identify unique sets of diffraction peaks, which would indicate the presence of different polymorphs. The stability of these forms could then be assessed through variable temperature and humidity PXRD studies. For instance, heating a sample on the PXRD stage can reveal temperature-induced phase transitions, providing insight into the thermodynamic relationships between different polymorphs.

A hypothetical representation of PXRD data for two distinct polymorphs (Form A and Form B) of this compound is presented in the interactive table below. The table illustrates how different crystalline forms would produce unique peak positions and intensities.

| 2θ Angle (°) | Intensity (counts) | Polymorph |

| 8.5 | 1200 | Form A |

| 12.3 | 850 | Form A |

| 15.7 | 1500 | Form A |

| 19.1 | 950 | Form A |

| 21.8 | 1100 | Form A |

| 9.2 | 1350 | Form B |

| 11.5 | 900 | Form B |

| 16.8 | 1600 | Form B |

| 20.3 | 1050 | Form B |

| 23.1 | 1250 | Form B |

This table is a hypothetical representation to illustrate the concept of PXRD data for different polymorphs and is not based on experimental results for this compound.

Spectroscopic Data Interpretation and Correlation with Theoretical Models

The comprehensive structural elucidation of a molecule like this compound relies on the synergistic use of various spectroscopic techniques, the data from which are often correlated with theoretical models to provide a deeper understanding of the molecular structure and properties.

¹H NMR spectroscopy would be expected to show characteristic signals for the protons on the pyrimidine and benzene rings, as well as the methylene bridge connecting them. The chemical shifts and coupling patterns of these signals would be crucial in confirming the substitution pattern of the molecule.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups, such as the carboxylic acid C=O and O-H stretching vibrations, and the aromatic C-H and C=C/C=N stretching vibrations.

Mass Spectrometry would be employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Theoretical models, primarily based on quantum mechanical calculations such as Density Functional Theory (DFT), are increasingly used to complement experimental spectroscopic data. By creating a computational model of the this compound molecule, it is possible to predict its spectroscopic properties. For example, theoretical calculations can predict NMR chemical shifts, vibrational frequencies, and electronic transitions.

The correlation between the experimentally obtained spectroscopic data and the theoretically predicted values serves several purposes:

It provides a high degree of confidence in the structural assignment of the molecule.

It can help in the interpretation of complex spectra where signal overlap or ambiguity exists.

Discrepancies between experimental and theoretical data can point to specific structural features or intermolecular interactions that were not initially considered in the theoretical model.

A hypothetical correlation of experimental and theoretical spectroscopic data for this compound is presented below.

| Spectroscopic Data | Experimental Value (Hypothetical) | Theoretical Value (Hypothetical) | Assignment |

| ¹H NMR Chemical Shift | δ 8.7 ppm (d) | δ 8.65 ppm | Pyrimidine H |

| ¹H NMR Chemical Shift | δ 7.9 ppm (d) | δ 7.85 ppm | Benzene H |

| ¹H NMR Chemical Shift | δ 4.3 ppm (s) | δ 4.25 ppm | Methylene H |

| IR Frequency | 1690 cm⁻¹ | 1705 cm⁻¹ | C=O stretch |

| IR Frequency | 3050 cm⁻¹ | 3065 cm⁻¹ | Aromatic C-H |

This table is a hypothetical representation to illustrate the correlation between experimental and theoretical spectroscopic data and is not based on actual experimental results for this compound.

Computational and Theoretical Investigations of 4 2 Pyrimidinylmethyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For 4-(2-Pyrimidinylmethyl)benzoic acid, these calculations can predict its three-dimensional structure, electron distribution, and spectroscopic signatures without the need for empirical data.

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT calculations for this compound would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to provide a detailed description of its electronic and geometric parameters. nih.govwjarr.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles between the pyrimidine (B1678525) ring, the methylene (B1212753) bridge, and the benzoic acid group.

To illustrate, consider the optimized geometrical parameters for a related pyrimidine derivative, which would be presented in a format similar to the table below.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (pyrimidine) | 1.34 | ||

| C-C (ring) | 1.39 | ||

| C-C (bridge) | 1.52 | ||

| C-O (carboxyl) | 1.25 (double bond), 1.35 (single bond) | ||

| N-C-N (pyrimidine) | 116 | ||

| C-C-C (benzoic) | 120 | ||

| Torsion(Pyr-CH2-Ph) | ~60-90 | ||

| Note: This table contains representative values for illustrative purposes based on general knowledge of similar molecular structures and is not the result of a specific calculation on this compound. |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wjarr.comuwosh.edu The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and less stable. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the benzoic acid group, while the LUMO is likely distributed over the pyrimidine ring, which can act as an electron acceptor.

The table below illustrates the kind of data that FMO analysis provides, with values for a hypothetical calculation on a similar aromatic carboxylic acid.

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Note: These values are illustrative and based on typical DFT calculations for related organic molecules. mdpi.com |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP map is typically colored to indicate different potential values. Regions of negative electrostatic potential (usually colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (usually colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group, indicating these as the primary sites for electrophilic interaction. researchgate.netmdpi.com The hydrogen atom of the carboxylic acid and the hydrogen atoms on the aromatic rings would exhibit the most positive potential, making them susceptible to nucleophilic attack.

| Region | Color on MEP Map | Electrostatic Potential (kcal/mol) | Predicted Reactivity |

| Pyrimidine Nitrogens | Red | < -20 | Electrophilic Attack |

| Carboxyl Oxygens | Red/Yellow | -15 to -25 | Electrophilic Attack |

| Carboxyl Hydrogen | Blue | > +40 | Nucleophilic Attack |

| Aromatic Hydrogens | Blue/Green | +15 to +30 | Nucleophilic Attack |

| Note: This table presents expected qualitative and quantitative MEP data for illustrative purposes. mdpi.comdntb.gov.ua |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonds and lone pairs. wikipedia.orgwisc.edu It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2).

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N (pyrimidine) | π(C-C) (pyrimidine ring) | ~5-10 |

| LP(2) O (carboxyl C=O) | σ(C-C) (benzoic ring) | ~2-5 |

| π(C-C) (benzoic ring) | π*(C-C) (benzoic ring) | ~15-20 |

| Note: The E(2) values are representative examples based on NBO analyses of similar aromatic and heterocyclic compounds. acs.orgresearchgate.net |

Ab Initio Methods for Electronic Properties

While DFT is a powerful tool, ab initio methods, which are based solely on the principles of quantum mechanics without empirical parameters, can provide a higher level of theoretical accuracy for electronic properties, albeit at a greater computational expense. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to refine the understanding of the electronic structure of this compound. These methods are particularly useful for obtaining highly accurate energies and for studying excited states and electron correlation effects, which are important for predicting spectroscopic properties and reaction mechanisms. For a molecule of this size, such calculations would be computationally demanding but would serve as a valuable benchmark for the DFT results.

Calculation of Vibrational Frequencies and Spectroscopic Predictions

The vibrational properties of this compound can be meticulously investigated using quantum chemical calculations, primarily through Density Functional Theory (DFT). Methodologies such as B3LYP with a 6-311++G(d,p) basis set are commonly employed to optimize the molecular geometry and compute the harmonic vibrational frequencies. mdpi.comresearchgate.net These theoretical calculations are essential for interpreting experimental spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and Raman spectra.

The calculated vibrational wavenumbers, after appropriate scaling to correct for anharmonicity and basis set imperfections, show good agreement with experimental findings for similar molecules. researchgate.net The Potential Energy Distribution (PED) analysis, often performed using programs like VEDA, allows for the precise assignment of each vibrational mode to specific atomic motions within the molecule. mdpi.com

Key Vibrational Modes and Their Predicted Frequencies:

O-H Stretching: The stretching vibration of the carboxylic acid's hydroxyl group is typically observed as a broad band in the FT-IR spectrum, often in the range of 3600-3400 cm⁻¹. Hydrogen bonding can significantly influence the position and shape of this band. mdpi.com

C=O Stretching: The carbonyl stretch of the benzoic acid moiety is a strong, characteristic absorption, generally found around 1708-1680 cm⁻¹. mdpi.com

C-C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) and pyrimidine rings typically appear in the 1600-1400 cm⁻¹ region. mdpi.comnih.gov

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range, while the methylene bridge (-CH₂-) would exhibit symmetric and asymmetric stretches. mdpi.comnih.gov

A representative table of predicted vibrational frequencies for key functional groups in this compound, based on DFT calculations for analogous structures, is provided below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | ~3619 |

| Carbonyl (C=O) | Stretching | ~1708 |

| Aromatic Rings (C=C) | Stretching | ~1588, 1450 |

| Aromatic C-H | Stretching | ~3050 |

| Methylene (-CH₂-) | Asymmetric Stretch | ~3131 |

| Methylene (-CH₂-) | Symmetric Stretch | ~3045 |

These values are illustrative and based on calculations for structurally related compounds. mdpi.com

Acidity and Proton Transfer Studies

Computational methods are invaluable for studying the acidity and proton transfer dynamics of this compound. The pKa value, a measure of acidity, can be predicted through calculations of the free energy change associated with deprotonation in a solvent model.

Furthermore, theoretical studies can elucidate the mechanisms of intermolecular proton transfer. Ab initio calculations, for instance using the B3LYP/6-311++G** level of theory, can determine the energy barriers for proton transfer. rsc.org For molecules with both proton-donating (carboxylic acid) and proton-accepting (pyrimidine nitrogen) sites, intramolecular proton transfer is a possibility. However, studies on similar systems, like 5-phenyl-2H-tetrazole, have shown that direct proton transfer can have a high energy barrier (around 210 kJ mol⁻¹). rsc.org

The presence of other molecules, acting as proton acceptors or donors, can significantly lower this barrier. For example, the assistance of a base like ammonia (B1221849) can reduce the proton transfer barrier substantially. rsc.org Solvent effects, often modeled using continuum models like the Onsager cavity, also play a crucial role in modulating the energetics of proton transfer. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in different environments, particularly in solution. nih.gov By simulating the atomic motions over time, MD can reveal the molecule's conformational landscape, flexibility, and interactions with solvent molecules.

Classical MD simulations can be performed to investigate the aggregation and hydrogen-bonding patterns of benzoic acid derivatives. nih.gov These simulations can show how confinement or the nature of the solvent impacts the collective dynamics and rotational correlation times of the molecules. nih.gov For this compound, MD simulations could elucidate the preferred orientations of the pyrimidinyl and benzoic acid moieties relative to each other and how these conformations fluctuate in an aqueous environment.

Analysis of the MD trajectories can provide insights into:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the atomic positions over time.

Regional Flexibility: Through the calculation of root-mean-square fluctuation (RMSF) for different parts of the molecule. mdpi.com

Hydrogen Bonding: Identifying the formation and lifetime of hydrogen bonds between the molecule and solvent, or between molecules themselves. nih.gov

Solvation Structure: Characterizing the arrangement of solvent molecules around the solute.

Such simulations are crucial for understanding how the molecule behaves in a biological context or in a specific solvent, which is essential for applications in materials science or medicinal chemistry. nih.gov

In Silico Prediction of Chemical Properties and Reactivity Descriptors

A variety of chemical properties and reactivity descriptors for this compound can be predicted using in silico methods. These computational tools provide rapid assessment of the molecule's potential behavior and characteristics. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) studies on related benzoic acid and pyrimidine derivatives have shown that properties like hydrophobicity, molar refractivity, and aromaticity can be correlated with biological activity. nih.govnih.gov

DFT calculations are a primary source for a range of reactivity descriptors: researchgate.netresearchgate.net

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). scielo.org.mx For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic group would be expected to be regions of negative potential.

Fukui Functions: These descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. ajchem-b.com

Below is a table of hypothetical, yet representative, in silico predicted properties for this compound.

| Property/Descriptor | Predicted Value/Information |

| Molecular Weight | 228.23 g/mol |

| XLogP3 | ~1.9 |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

| Molecular Electrostatic Potential | Negative potential around pyrimidine nitrogens and carboxylic oxygens; Positive potential around acidic proton. |

| Global Hardness (η) | 2.5 eV |

| Global Electrophilicity Index (ω) | 3.2 eV |

These values are illustrative and derived from general knowledge of similar molecular structures. nih.gov

Computational Studies of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the reactivity of this compound and to elucidate potential reaction mechanisms. nih.gov DFT calculations can be used to model reaction pathways, locate transition states, and compute activation energies, thereby offering a detailed understanding of how reactions proceed. nih.gov

For this molecule, several types of reactions could be computationally explored:

Electrophilic Aromatic Substitution: The benzene ring can undergo reactions like nitration, halogenation, or acylation. Computational studies can predict the regioselectivity (ortho, meta, or para substitution) by analyzing the charge distribution and the stability of the intermediate carbocations (sigma complexes). nih.gov The directing effects of the -(CH₂)-pyrimidine substituent can be quantitatively assessed.

Reactions at the Pyrimidine Ring: The pyrimidine ring itself can participate in various reactions. Theoretical investigations can explore its susceptibility to nucleophilic or electrophilic attack. The mechanism of multicomponent reactions involving pyrimidine derivatives, such as the formation of pyrido[2,3-d]pyrimidines, has been studied computationally, revealing stepwise processes of condensation, addition, and cyclization. nih.gov

Reactions of the Carboxylic Acid Group: Esterification or amidation reactions involving the carboxyl group can be modeled to understand their kinetics and thermodynamics.

By mapping the potential energy surface for a given reaction, researchers can identify the lowest energy path from reactants to products, providing insights that are crucial for optimizing reaction conditions and designing new synthetic routes. rsc.org

Coordination Chemistry of 4 2 Pyrimidinylmethyl Benzoic Acid and Its Derivatives

4-(2-Pyrimidinylmethyl)benzoic Acid as a Multifunctional Ligand in Metal Complexes

This compound is classified as a multifunctional ligand due to the presence of two distinct coordination sites: the carboxyl group and the nitrogen atoms of the pyrimidine (B1678525) ring. This dual functionality allows it to bridge metal centers in various ways, leading to the formation of discrete mononuclear or polynuclear complexes, as well as one-, two-, or three-dimensional coordination polymers. The flexible nature of the methylene (B1212753) spacer between the pyrimidine and benzoic acid moieties also contributes to the structural diversity of the resulting metal complexes.

The interplay between the hard carboxylate and the softer pyrimidine nitrogen donors allows for coordination to a wide range of metal ions. The specific coordination behavior is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of ancillary ligands.

Design and Synthesis of Metal-Organic Complexes and Coordination Polymers

The rational design and synthesis of metal-organic complexes and coordination polymers using this compound and its derivatives are areas of active research. lu.se By carefully selecting metal ions and modulating reaction parameters such as temperature, solvent, and pH, chemists can direct the self-assembly process to obtain desired architectures and properties. nih.gov

The synthesis of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent system, often under solvothermal conditions. nih.gov The use of auxiliary ligands can further influence the final structure, leading to the formation of heteroleptic complexes with modified properties. nih.gov

Coordination Modes of the Carboxyl Group and Pyrimidine Nitrogen Atoms

The carboxyl group of this compound can coordinate to metal centers in several ways, including monodentate, bidentate chelating, and bidentate bridging modes. researchgate.net The pyrimidine ring offers additional coordination sites through its two nitrogen atoms, which can coordinate to one or two metal centers. This versatility in coordination allows for the formation of intricate and high-dimensional structures.

Influence of Metal Centers on Coordination Geometries and Numbers

The identity of the metal center plays a crucial role in determining the coordination geometry and coordination number of the resulting complex. Different metal ions have distinct preferences for coordination environments, which are dictated by their size, charge, and d-electron configuration. For example, transition metals like copper(II) and zinc(II) can adopt various geometries, including tetrahedral, square planar, and octahedral, depending on the ligand field stabilization energy. nih.gov

The coordination number, which is the number of ligand atoms directly bonded to the central metal ion, is also heavily influenced by the metal center. Lighter transition metals often exhibit lower coordination numbers, while heavier metals and lanthanides can accommodate higher coordination numbers due to their larger ionic radii. This variation directly impacts the dimensionality and topology of the resulting coordination polymers.

Characterization of Coordination Compounds

The characterization of coordination compounds involving this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the composition, structure, and properties of the synthesized materials.

Spectroscopic and Crystallographic Analysis of Metal Complexes

Infrared (IR) spectroscopy is a fundamental tool for characterizing these complexes. The coordination of the carboxylate group to the metal center can be observed by the shift in the characteristic stretching frequencies of the C=O and C-O bonds. researchgate.net Similarly, changes in the vibrational modes of the pyrimidine ring can confirm its involvement in coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides valuable information about the ligand environment in solution. nih.govnih.gov Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can elucidate the binding mode. nih.gov

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identifies functional groups and confirms coordination by observing shifts in vibrational frequencies of the carboxylate and pyrimidine groups. researchgate.net |

| NMR Spectroscopy | Elucidates the ligand's coordination environment in solution by analyzing changes in chemical shifts. nih.govnih.gov |

| Single-Crystal X-ray Diffraction | Determines the precise 3D structure, including bond lengths, angles, and coordination geometry. nih.govnih.gov |

| Powder X-ray Diffraction (PXRD) | Confirms the bulk purity and phase of the synthesized material. nih.gov |

Photochemical Properties of Coordination Materials

The incorporation of metal ions and organic chromophores like this compound into coordination polymers can give rise to interesting photochemical properties, particularly photoluminescence. The emission properties of these materials are influenced by both the ligand and the metal center. rsc.org

The ligand itself may exhibit fluorescence or phosphorescence, which can be modulated upon coordination to a metal ion. researchgate.net The metal can influence the photoluminescence in several ways: by acting as a new emission center (as seen in lanthanide complexes), by quenching the ligand-based emission through energy or electron transfer, or by enhancing the emission through chelation effects that increase the rigidity of the ligand and reduce non-radiative decay pathways. nih.govmdpi.com The study of these photophysical processes is crucial for the development of new luminescent materials for applications in sensing, lighting, and displays.

| Compound Type | Photochemical Property | Influencing Factors | Potential Applications |

| Ligand | Fluorescence/Phosphorescence | Molecular structure and rigidity. researchgate.net | |

| Metal Complexes | Modulated Luminescence (Enhanced, Quenched, or New Emission) | Nature of the metal ion, ligand-to-metal charge transfer, and overall complex rigidity. rsc.orgnih.govmdpi.com | Luminescent sensors, OLEDs, bio-imaging. |

Potential Roles in Heterogeneous Catalysis and Chemical Separation

The unique molecular architecture of this compound, featuring both a carboxylic acid group and a pyrimidinyl moiety, positions it as a promising ligand for the development of advanced materials with applications in heterogeneous catalysis and chemical separation. While direct studies on the catalytic and separation performance of materials derived exclusively from this compound are not extensively documented, the known functionalities of its constituent parts and the performance of analogous structures provide a strong basis for inferring its potential.

The pyrimidine ring, with its nitrogen atoms, can act as a potent coordinating site for metal ions, which are often the active centers in catalytic processes. Similarly, the carboxylate group is effective in linking metal centers to form robust, porous frameworks such as metal-organic frameworks (MOFs) and coordination polymers. These materials are of significant interest in heterogeneous catalysis due to their high surface area, tunable porosity, and the uniform distribution of active sites.

Research on related pyridine-dicarboxylic acid linkers has demonstrated the successful synthesis of coordination polymers that exhibit significant catalytic activity. For instance, a variety of manganese(II), cobalt(II/III), nickel(II), and copper(II) coordination polymers have been assembled using a similar adaptable linker, 4,4′-(pyridine-3,5-diyl)dibenzoic acid. These materials have shown promise as catalysts in reactions such as the Knoevenagel condensation. This suggests that this compound could similarly be employed to create catalytically active coordination polymers.

In the realm of chemical separation, the incorporation of specific functional groups into the pores of MOFs can tailor their affinity for certain molecules, enabling selective adsorption and separation. The nitrogen atoms in the pyrimidine ring of this compound can act as Lewis basic sites, which can enhance the selective adsorption of specific gases, such as carbon dioxide.

A patent for a porous metal-organic framework containing pyrimidine groups has highlighted its utility in the purification of hydrogen gas by separating it from byproducts like methane (B114726) and carbon dioxide. This MOF utilizes a ligand with pyrimidine functionality to create a framework with cages that possess a high density of Lewis basic sites, which are crucial for the separation process. Another study on a metal-organic framework built from 3-nitro-4-(pyridin-4-yl)benzoic acid demonstrated good selectivity for the separation of CO2 over N2. These examples underscore the potential of incorporating pyrimidine or pyridine (B92270) moieties, such as those in this compound, into MOFs for gas separation applications.

The ability to form stable, porous structures combined with the presence of functional groups capable of interacting selectively with different molecules makes this compound a strong candidate for the design of novel materials for heterogeneous catalysis and chemical separation. Further research into the synthesis and characterization of coordination polymers and MOFs using this specific ligand is warranted to fully explore these potential applications.

Data on Related Coordination Polymers and MOFs

| Compound/Framework | Metal Ion(s) | Ligand | Application | Key Finding | Reference |

| [Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}n | Copper(II) | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H₂pdba) | Heterogeneous Catalysis | 3D MOF showing the best catalytic performance in Knoevenagel condensation with up to 99% product yields. | |

| UTSA-76 | Copper(II) | Not specified, contains pyrimidine groups | Gas Separation | Purification of hydrogen gas from CH₄ and CO₂ due to high density of Lewis basic sites. | |

| {[Cd₂(C₁₂H₇N₂O₄)₃(CH₃CO₂)]·2C₄H₉NO·H₂O}n | Cadmium(II) | 3-nitro-4-(pyridin-4-yl)benzoic acid | Gas Separation | Good separation selectivity of CO₂/N₂ (71) at 273 K. |

Supramolecular Assembly and Crystal Engineering with 4 2 Pyrimidinylmethyl Benzoic Acid

Rational Design of Co-crystals and Solid-State Forms

Crystal engineering allows for the rational design of new solid-state forms, such as co-crystals, where an active pharmaceutical ingredient (API) is combined with a benign coformer in a single crystal lattice. The goal is to improve the physicochemical properties of the API, such as solubility, stability, and bioavailability. mdpi.comnih.gov

4-(2-Pyrimidinylmethyl)benzoic acid, with its strong hydrogen bonding groups, is an excellent candidate for co-crystal formation. The predictability of the acid-pyrimidine O—H⋯N heterosynthon is a key tool in this process. nih.govnih.gov By selecting coformers with complementary hydrogen bonding sites (e.g., other acids, amides, or pyridines), it is possible to design and synthesize new crystalline materials with targeted structures and properties. researchgate.net The selection of a coformer can be guided by computational screening methods and an understanding of supramolecular synthons. researchgate.net

Self-Assembly Processes in Solution and at Interfaces

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For this compound, this process is initiated when conditions (e.g., solvent evaporation, temperature change) trigger the formation of the hydrogen bonds and π-π stacking interactions described previously.

In solution, pre-association of molecules can occur, forming dimers or small oligomers. As the concentration increases or the solvent quality decreases, these small assemblies can act as nuclei for crystallization, growing into larger, well-defined supramolecular structures. The process can also occur at solid-liquid or air-liquid interfaces, leading to the formation of thin films or surface patterns with a high degree of order. The hydrogen bonding between pyridine (B92270) and carboxylic acid moieties has been successfully used to create highly ordered supramolecular polymer structures. rsc.org

Applications in Crystal Engineering

The study of the supramolecular behavior of molecules like this compound is central to crystal engineering. By understanding how this molecule interacts with itself and with other molecules, scientists can:

Design Novel Materials: Create new co-crystals or salts with tailored physical properties. For example, co-crystallization can significantly improve the dissolution rate and stability of pharmaceutical compounds. nih.gov

Control Polymorphism: Polymorphs are different crystal structures of the same compound, which can have different properties. Understanding the intermolecular interactions can help in selectively crystallizing a desired polymorph.

Develop Functional Materials: The ordered arrangement of molecules in a crystal can lead to anisotropic properties useful in electronics and optics. The principles of supramolecular assembly are used to build complex, functional systems.

In essence, this compound serves as a versatile building block in the crystal engineer's toolkit, enabling the construction of a wide array of supramolecular architectures through the judicious use of non-covalent interactions.

Modulating Material Properties through Supramolecular Design

No published research is currently available that specifically details the modulation of material properties for this compound through supramolecular design.

Controlled Crystallization and Polymorphism Studies

There are no specific studies on the controlled crystallization or polymorphism of this compound reported in the scientific literature.

Research Applications in Materials Science

Utilization as Building Blocks for Organic Frameworks and Polymers

There is no publicly available research demonstrating the use of 4-(2-Pyrimidinylmethyl)benzoic acid as a building block for the synthesis of organic frameworks or polymers. While related molecules containing pyridine (B92270) or pyrimidine (B1678525) moieties are extensively used as ligands in the construction of MOFs and coordination polymers, specific examples utilizing the this compound scaffold have not been reported in the searched scientific literature.

Potential in Functional Materials Design

The potential of this compound in the design of functional materials can be hypothesized based on its structure. The combination of an aromatic carboxylic acid and a pyrimidine ring could, in theory, be exploited to create materials with specific functions. For instance, the nitrogen atoms in the pyrimidine ring could be protonated or coordinated to create pH-responsive materials or materials with catalytic activity. However, no published studies were found that investigate or confirm such potential.

Research into Its Role in Sensor Development

No specific research has been identified detailing the application of this compound in the development of chemical sensors. The pyrimidine and benzoic acid groups could potentially interact with specific analytes through hydrogen bonding, metal coordination, or other supramolecular interactions, forming the basis for a sensing mechanism. Nevertheless, without experimental data, any discussion on its role in sensor technology would be purely speculative.

Investigative Studies in New Material Properties (e.g., optical, electronic)

A search of scientific databases did not yield any investigative studies on the optical or electronic properties of materials derived from this compound. The aromatic nature of both the benzene (B151609) and pyrimidine rings suggests potential for luminescence or other electronic phenomena, which are often explored in materials containing similar functional groups. However, there is no available data on the photophysical or electronic characteristics of this specific compound or any materials synthesized from it.

Current Challenges and Future Research Perspectives

Advancements in Synthetic Accessibility and Efficiency

The synthesis of 4-(2-Pyrimidinylmethyl)benzoic acid and its derivatives remains an area ripe for innovation. Current synthetic challenges revolve around achieving high yields, ensuring regioselectivity, and developing scalable, cost-effective methodologies. Typical synthetic routes may involve multi-step processes, including the formation of the pyrimidine (B1678525) ring followed by functional group manipulations, or the coupling of pre-functionalized pyrimidine and benzoic acid moieties. For instance, related synthetic schemes often involve cyclization reactions to form the heterocyclic core, followed by hydrolysis of an ester to yield the final carboxylic acid. chemicalbook.comchemicalbook.comgoogle.com

Future research will likely focus on the development of more direct and efficient synthetic pathways. This includes exploring novel catalytic systems, such as transition-metal cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), to construct the core carbon-carbon bond between the pyrimidine and benzene (B151609) rings. Additionally, advancements in C-H activation could provide a more atom-economical approach to functionalizing the pyrimidine ring. The goal is to create robust and versatile synthetic protocols that allow for easy modification of the molecular structure, thereby facilitating the generation of a library of derivatives for further study.

Refinement of Theoretical Models for Predictive Capabilities

Computational chemistry and theoretical modeling are indispensable tools for understanding and predicting the behavior of this compound. While specific theoretical studies on this compound are not yet widely published, the application of established computational methods is a critical future direction.

The refinement of theoretical models, such as Density Functional Theory (DFT), will enable more accurate predictions of the molecule's geometric and electronic properties. These calculations can elucidate the preferred conformations, the distribution of electron density, and the energies of the frontier molecular orbitals, which are crucial for understanding its reactivity and interaction with other molecules. Furthermore, molecular dynamics (MD) simulations can predict its behavior in different solvent environments and its dynamic interactions within larger assemblies, such as coordination polymers or biological systems. An ongoing challenge is to develop models that can accurately predict the formation and stability of non-covalent interactions and coordination bonds, which would greatly aid in the rational design of new materials and biologically active compounds.

Exploration of Novel Coordination Architectures and Functions

The bifunctional nature of this compound, possessing both a nitrogen-donating pyrimidine ring and an oxygen-donating carboxylate group, makes it an excellent candidate as a linker molecule in coordination chemistry. These groups can coordinate to metal ions in various modes (monodentate, bidentate, bridging), creating a wide array of potential coordination polymers and Metal-Organic Frameworks (MOFs).

The exploration of these novel coordination architectures is a significant area for future research. By selecting different metal ions and reaction conditions, it should be possible to direct the assembly of 1D chains, 2D layers, or complex 3D frameworks. A key challenge is to achieve control over the resulting topology and dimensionality of the structure. Future work will focus on synthesizing and characterizing these new materials, with an emphasis on discovering novel functions. For example, porous MOFs constructed from this ligand could be investigated for applications in gas storage and separation, while other coordination polymers may exhibit interesting catalytic, magnetic, or photoluminescent properties. nih.gov

Development of Advanced Supramolecular Systems

The principles of supramolecular chemistry offer a powerful strategy for organizing this compound into well-defined, higher-order structures through non-covalent interactions. The primary interaction governing its assembly is the robust and directional hydrogen bond that can form between the carboxylic acid proton and a nitrogen acceptor on the pyrimidine ring (an O-H···N synthon).

This interaction can lead to the formation of predictable supramolecular motifs, such as dimers. nih.gov Future research will focus on leveraging these interactions to build more complex and functional supramolecular systems. This includes the design of multi-component crystals where this compound is co-crystallized with other molecules to form extended networks. An advanced strategy involves the use of multiple, orthogonal non-covalent interactions simultaneously. For example, by modifying the ligand, one could combine hydrogen bonding with halogen bonding to achieve precise control over the final architecture, a technique that has proven successful in related systems for creating extended 1D and 2D architectures. nih.gov The development of such multi-component, functional supramolecular materials remains a key challenge and a promising research avenue.

Emerging Research Avenues in Chemical Biology and Advanced Materials

The unique structural features of this compound position it at the intersection of chemical biology and materials science, with several emerging research avenues.

In chemical biology, the compound has been identified as a molecule of interest for its potential biological activity. Specifically, it has been investigated for its ability to inhibit certain enzymes and receptors, with database records indicating it has been tested against targets such as protein kinases and G-protein coupled receptors (GPCRs). ontosight.ai This suggests its potential as a molecular scaffold in drug discovery. Future research will likely involve a more thorough biological evaluation, including screening against a wider range of biological targets and structure-activity relationship (SAR) studies to optimize its potency and selectivity.

In the realm of advanced materials, the true potential of this compound is largely untapped. As discussed in section 8.3, its use as a building block for MOFs and coordination polymers is a primary research direction. The creation of such materials could lead to applications in heterogeneous catalysis, sensing, and the development of novel luminescent materials. The challenge lies in the rational design and synthesis of materials with desired properties, which will require a synergistic combination of synthetic chemistry, crystallographic analysis, and physical property measurements.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-(2-Pyrimidinylmethyl)benzoic acid, and how can reaction yields be improved?

- Answer : A multi-step synthesis approach is recommended, starting with the coupling of pyrimidine derivatives to benzoic acid precursors. For example, nucleophilic substitution or Pd-catalyzed cross-coupling reactions can attach the pyrimidinylmethyl group to the benzoic acid core. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical. In analogous syntheses, yields of 58–70% were achieved by controlling stoichiometry and using inert atmospheres to prevent side reactions . Post-synthesis purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) enhances purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretches at 2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹).

- NMR Spectroscopy : ¹H NMR confirms proton environments (e.g., pyrimidine protons at δ 8.5–9.0 ppm, methylene bridge protons at δ 4.5–5.0 ppm). ¹³C NMR resolves aromatic and carbonyl carbons.

- UV-Vis : Detects π→π* transitions in aromatic systems (λmax ~260–280 nm).

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystals are obtainable): Resolves 3D structure using SHELXL for refinement .

Q. How can computational modeling predict the reactivity of this compound in solution?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces. Software like Gaussian or ORCA can simulate protonation states and tautomeric equilibria. For crystallographic modeling, SHELX or WinGX interfaces aid in visualizing electron density maps .

Advanced Research Questions

Q. How should researchers resolve contradictions in crystallographic data for this compound derivatives?

- Answer : Discrepancies in bond lengths or angles may arise from disorder or twinning. Use SHELXL’s TWIN and BASF commands to refine twinned data . For disorder, apply PART instructions to model alternative conformations. Cross-validate with spectroscopic data (e.g., NMR NOESY for spatial proximity) and computational geometry optimization.

Q. What role does electron localization play in the hydrogen-bonding network of this compound?

- Answer : The Electron Localization Function (ELF) analysis, implemented in programs like AIMAll, quantifies charge distribution. For benzoic acid derivatives, ELF reveals strong localization around the carboxyl group, facilitating dimerization via O-H···O hydrogen bonds. Topological analysis of Hirshfeld surfaces (CrystalExplorer) further visualizes intermolecular interactions .

Q. How can structure-activity relationships (SAR) explain the enzyme inhibition potential of this compound?

- Answer : Competitive inhibition assays (e.g., tyrosinase or kinase assays) compare IC₅₀ values of derivatives. For example, benzoic acid derivatives inhibit tyrosinase by competing with catechol substrates, as shown via Lineweaver-Burk plots . Molecular docking (AutoDock Vina) models binding poses, highlighting interactions between the pyrimidine moiety and enzyme active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.